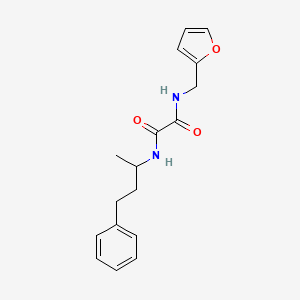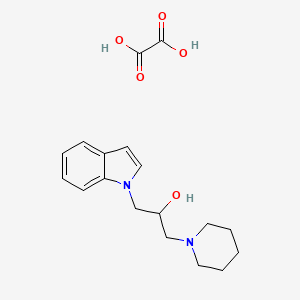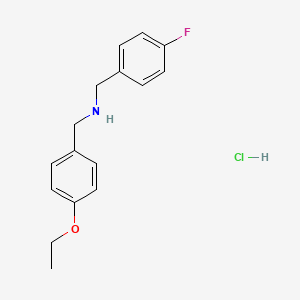
N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide, also known as FMPD, is a synthetic compound that has been extensively studied for its potential applications in medical research. FMPD belongs to a class of compounds known as N-substituted polyamines, which have been shown to possess a range of biological activities. In
Applications De Recherche Scientifique
N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been studied for its potential applications in a variety of medical research fields, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and blocking cell cycle progression. In neurodegenerative disease research, N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been investigated for its ability to protect neurons from oxidative stress and prevent the formation of amyloid plaques. In cardiovascular disease research, N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been studied for its vasodilatory effects and potential use as a therapeutic agent for hypertension.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide is complex and involves multiple pathways. One of the key mechanisms of N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide is its ability to modulate the activity of polyamine metabolism enzymes, which play a crucial role in cell proliferation and differentiation. N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide can induce apoptosis and inhibit cell proliferation in cancer cells. N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has also been shown to protect neurons from oxidative stress and prevent the formation of amyloid plaques in animal models of Alzheimer's disease. In cardiovascular disease research, N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been shown to have vasodilatory effects and reduce blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide is its versatility in medical research. N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been shown to have potential applications in a variety of fields, from cancer to neurodegenerative diseases. Additionally, N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide research. One potential avenue is the development of N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide and its potential applications in medical research. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-furylmethyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide in humans.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(4-phenylbutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13(9-10-14-6-3-2-4-7-14)19-17(21)16(20)18-12-15-8-5-11-22-15/h2-8,11,13H,9-10,12H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFROZZOMXUVVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-nitro-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4169323.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4169332.png)
![N-mesityl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4169345.png)

![5,8-dimethyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4169369.png)
![N-(2,4-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4169376.png)
![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4169384.png)
![N-cyclohexyl-4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4169385.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4169386.png)

![2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4169414.png)
![methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B4169419.png)
![4-{5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4169437.png)
